2-(5-Acetylfuran-2-yl)acetonitrile

Description

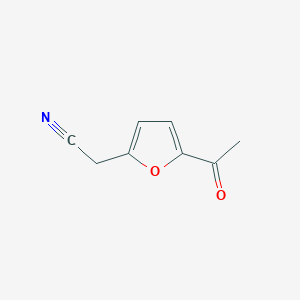

2-(5-Acetylfuran-2-yl)acetonitrile is a nitrile-containing heterocyclic compound featuring a furan ring substituted with an acetyl group at the 5-position. The acetonitrile moiety (-CH2CN) and acetylfuran backbone confer unique electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. Its reactivity is influenced by the electron-withdrawing acetyl group, which polarizes the furan ring and modulates nucleophilic/electrophilic behavior.

Properties

Molecular Formula |

C8H7NO2 |

|---|---|

Molecular Weight |

149.15 g/mol |

IUPAC Name |

2-(5-acetylfuran-2-yl)acetonitrile |

InChI |

InChI=1S/C8H7NO2/c1-6(10)8-3-2-7(11-8)4-5-9/h2-3H,4H2,1H3 |

InChI Key |

VYOLWMPQPQRDNI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(O1)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Acetylfuran-2-yl)acetonitrile can be achieved through several methods. One common approach involves the reaction of 5-acetylfuran with acetonitrile in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic attack of the acetonitrile on the furan ring .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow processes to enhance efficiency and yield. Catalysts such as ZrO2 can be employed to optimize the reaction conditions and achieve high selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(5-Acetylfuran-2-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Primary amines.

Substitution: Various substituted furan derivatives.

Scientific Research Applications

2-(5-Acetylfuran-2-yl)acetonitrile has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-(5-Acetylfuran-2-yl)acetonitrile involves its interaction with specific molecular targets. The acetyl and nitrile groups can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The furan ring’s aromatic nature allows it to engage in π-π interactions with other aromatic systems, potentially affecting its binding to biological targets .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares key physicochemical properties of 2-(5-Acetylfuran-2-yl)acetonitrile with structurally related nitriles:

Key Observations :

- 5-Nitro-2-pyridineacetonitrile has a significantly higher melting point (66.5°C) compared to other nitriles, likely due to strong dipole-dipole interactions from the nitro group .

- Aryl-substituted nitriles (e.g., fluoro-methoxyphenyl derivatives) exhibit higher molecular weights than furan-based analogs, reflecting their larger aromatic systems .

Electronic and Reactivity Profiles

HOMO-LUMO Energy Distribution

Studies on methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate derivatives (coumarin analogs) using density functional theory (DFT) reveal that non-planar molecular geometries and substituent electronegativity critically influence HOMO-LUMO gaps . For example:

- Electron-withdrawing groups (e.g., acetyl in this compound) lower LUMO energy, enhancing electrophilicity.

- HOMO localization on aromatic rings (observed in coumarin derivatives) suggests similar charge distribution in acetylfuran-based nitriles, favoring electron-deficient site reactivity .

Implications for this compound :

- The acetyl group may reduce volatility compared to halogenated analogs, but flammability and toxicity risks necessitate standard nitrile-handling protocols (e.g., ventilation, PPE).

Biological Activity

2-(5-Acetylfuran-2-yl)acetonitrile is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound this compound can be represented as follows:

- Chemical Formula : C₉H₇NO₂

- Molecular Weight : 163.16 g/mol

This compound features a furan ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Properties

Research indicates that compounds containing furan moieties exhibit significant anticancer activities. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.4 | Induction of apoptosis |

| HeLa (Cervical) | 12.3 | Cell cycle arrest |

| A549 (Lung) | 18.7 | Reactive oxygen species generation |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The biological activity of this compound is attributed to several mechanisms:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to cell death in cancer cells.

- Reactive Oxygen Species (ROS) Generation : It increases ROS levels, which can damage cellular components and trigger apoptosis.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor progression and microbial growth.

Study on Cancer Cell Lines

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability. The mechanism was linked to the activation of p53 pathways, which are crucial for regulating the cell cycle and apoptosis.

Study on Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of the compound against common pathogens. Results indicated that it effectively inhibited bacterial growth, suggesting its potential use in developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.